molecular formula C11H13N3O B1598845 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 91331-86-1

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1598845
CAS RN: 91331-86-1
M. Wt: 203.24 g/mol
InChI Key: YQSZHCXCUDINAM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, also known as 4-MPMP, is an organic molecule that is used in a variety of scientific research applications. It is a pyrazole derivative and has a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Structure Determination

  • Summary of Application: This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . This reaction is significant in synthetic chemistry and has potential medicinal applications .
  • Methods of Application: The reaction involves equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
  • Results or Outcomes: The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .

2. Antioxidant Activity and Antimicrobial Efficacy

  • Summary of Application: The compound is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has been evaluated for its antioxidant and antimicrobial activities .
  • Methods of Application: The synthesis involves a one-pot reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
  • Results or Outcomes: The synthesized compounds were found to have significant antioxidant and antimicrobial activities. The metal complexes of the synthesized compounds were found to be more toxic against various strains of bacteria and fungi compared to the ligand .

3. Optimization of Biocatalytic Production

  • Summary of Application: This compound is used in the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates .
  • Methods of Application: The synthesis involves the bioreduction of 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
  • Results or Outcomes: The (S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .

4. Synthesis of Antihistamines

  • Summary of Application: This compound is used in the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .
  • Methods of Application: The synthesis involves the bioreduction of 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
  • Results or Outcomes: The (S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZHCXCUDINAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408977
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

91331-86-1
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91331-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Shanthi, K Perumal, S Sivalingam, A Puhazhendhi… - Synlett, 2023 - thieme-connect.com
A new approach was developed for the thiolation of halogenated pyrazole-5-amines under blue LED irradiation in metal-free conditions. This efficient and practical approach enabled …
Number of citations: 2 www.thieme-connect.com
R Saritha, SB Annes, K Perumal… - The Journal of …, 2022 - ACS Publications
A dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed simple approach to pyrazolo[1,5-a]quinoline thioether derivatives 22 is described. The compounds were identified …
Number of citations: 3 pubs.acs.org

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